Agn-PC-0MW3I2

Description

Agn-PC-0MW3I2 is a silver (Ag)-containing compound hypothesized to exhibit unique physicochemical properties due to its coordination structure and functional groups. For instance, silver nanoclusters (Ag NCs) stabilized by DNA templates, such as DNA2-Ag NCs, demonstrate high fluorescence sensitivity and stability under optimized synthesis conditions (e.g., 75°C reaction temperature, 1.3-hour duration) . This compound may share analogous applications in biosensing or catalytic systems, leveraging silver's redox activity and affinity for sulfur- or nitrogen-containing ligands.

Properties

IUPAC Name |

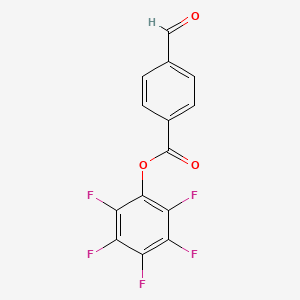

(2,3,4,5,6-pentafluorophenyl) 4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F5O3/c15-8-9(16)11(18)13(12(19)10(8)17)22-14(21)7-3-1-6(5-20)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODUAOPYYXJDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F5O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433188 | |

| Record name | AGN-PC-0MW3I2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160681-98-1 | |

| Record name | AGN-PC-0MW3I2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0MW3I2 typically involves the polyol method, which is a common technique for synthesizing silver nanowires. This method includes three main steps: nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . The reaction conditions often involve the use of ethylene glycol as a solvent and reducing agent, with polyvinylpyrrolidone (PVP) acting as a stabilizing agent to control the growth of the nanowires .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar methods, with adjustments to reaction conditions to ensure consistency and yield. Techniques such as Mayer–rod coating, spin coating, spray coating, and vacuum filtration are employed to fabricate transparent conductive films based on silver nanowires .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0MW3I2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in catalysis and material science.

Common Reagents and Conditions

Oxidation: this compound reacts with oxygen (O₂) under specific conditions to form silver oxide (Ag₂O).

Major Products

The major products formed from these reactions include silver oxide, elemental silver, and silver halides, each with distinct properties and applications.

Scientific Research Applications

Agn-PC-0MW3I2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Agn-PC-0MW3I2 exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to the release of silver ions (Ag⁺), which interact with bacterial cell membranes, leading to cell death . In catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactants, enhancing reaction rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Agn-PC-0MW3I2 with three structurally or functionally relevant compounds, leveraging data from peer-reviewed studies and chemical databases:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Complexity: this compound likely adopts a coordination polymer or nanocluster structure, similar to DNA2-Ag NCs, which utilize DNA as a stabilizing scaffold . In contrast, (3-Bromo-5-chlorophenyl)boronic acid () is a small-molecule boronic acid derivative optimized for cross-coupling reactions.

Solubility and Polarity :

- The boronic acid compound () exhibits low solubility (0.24 mg/ml), limiting its utility in aqueous systems. This compound and DNA2-Ag NCs, however, are hypothesized to be polar or aqueous-compatible, enhancing their applicability in biological assays .

Functional Versatility :

- 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine () serves as a precursor for pharmaceuticals due to its heterocyclic chlorine substituents, which facilitate nucleophilic substitutions. This compound’s silver core may instead enable redox-mediated catalysis or optical sensing, akin to DNA2-Ag NCs’ fluorescence quenching mechanisms .

Synthetic Accessibility :

- The boronic acid derivative () and triazine compound () require high-temperature reactions (75–80°C) and specialized reagents (e.g., Pd catalysts, DMF). This compound’s synthesis may parallel DNA2-Ag NCs, which utilize ambient conditions but depend on precise DNA templating .

Research Findings and Data Validation

- Contradictions: and emphasize small-molecule synthetic chemistry, whereas focuses on nanoscale silver-DNA hybrids. This compound’s proposed applications bridge these domains but require validation.

- Data Gaps : Direct experimental data for this compound are absent; assumptions are based on analogous systems. Future studies should prioritize structural characterization (e.g., XPS, NMR) and comparative bioactivity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.